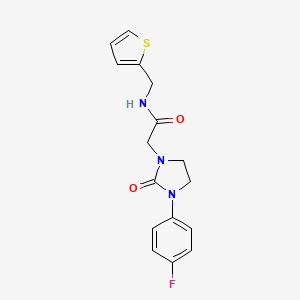

2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-12-3-5-13(6-4-12)20-8-7-19(16(20)22)11-15(21)18-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWCXQXWNUKGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that includes an imidazolidinone ring, a fluorophenyl group, and a thiophenylmethyl acetamide moiety. The presence of the fluorine atom is expected to enhance its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazolidinone Ring : The initial step often involves the reaction of appropriate precursors to create the oxoimidazolidinyl intermediate.

- Introduction of the Fluorophenyl Group : This step is crucial for imparting specific biological properties.

- Coupling with Thiophen-2-ylmethyl Acetamide : The final step involves linking the thiophenyl group to complete the structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzyme activities or modulate receptor signaling pathways, which can lead to therapeutic effects.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antitumor Properties : Investigations are ongoing into its ability to inhibit cancer cell proliferation.

- CNS Activity : There is emerging evidence that it may influence central nervous system pathways, warranting further exploration for neurological applications.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Cancer Research : In vitro assays indicated that the compound could inhibit the growth of various cancer cell lines, with IC50 values suggesting moderate potency .

- Neuropharmacological Investigations : Research exploring its effects on neurotransmitter systems revealed potential anxiolytic properties, indicating a possible role in treating anxiety disorders .

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria | |

| Antitumor | Inhibition of cancer cell proliferation (IC50 values) | |

| CNS Activity | Potential anxiolytic effects observed in animal models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Core Heterocycle Modifications

- Compound 9b (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Replaces the imidazolidinone core with a triazole-thiazole system. The 4-fluorophenyl group is retained but positioned on a thiazole ring.

Compound 17 (): N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide

Side Chain Variations

- Implications: Approved as a food flavoring agent with cooling properties, highlighting how minor structural changes (phenoxy vs. imidazolidinone) shift applications from pharmaceuticals to sensory additives .

- Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Key Differences: Substitutes the imidazolidinone with an imidazole-thioether linkage. The 4-fluorophenyl group is retained, but the thiophen-2-ylmethyl is replaced by a thiazole. Implications: The thioether group may enhance radical scavenging activity, relevant in antioxidant or anti-inflammatory contexts .

Physicochemical Properties

Notes:

- The target compound’s imidazolidinone core and fluorophenyl group likely result in higher melting points and lower solubility compared to phenoxy or pyrazole analogs .

- Thiophene-containing compounds exhibit distinct aromatic proton shifts (δ 6.8–7.4 in ¹H NMR) compared to furan or thiazole analogs .

Preparation Methods

Formation of 3-(4-Fluorophenyl)Imidazolidin-2-One

The imidazolidinone core is synthesized via a two-step process:

- Urea Formation : 4-Fluoroaniline reacts with 1,2-dibromoethane in the presence of phosgene equivalents (e.g., triphosgene) to yield 1-(4-fluorophenyl)imidazolidin-2-one. This cyclization is conducted in anhydrous dichloromethane at 0–5°C, analogous to oxazolidinone syntheses employing glycidyl butyrate.

- Halogenation : The imidazolidinone is iodinated at position 1 using iodine monochloride (ICl) in dimethylformamide (DMF) at room temperature, mirroring halogenation methods for phenyl rings in oxazolidinone derivatives.

Introduction of the Acetamide Side Chain

The acetamide linker is installed via nucleophilic substitution:

- Alkylation : 1-Iodo-3-(4-fluorophenyl)imidazolidin-2-one reacts with chloroacetyl chloride in tetrahydrofuran (THF) under inert atmosphere, catalyzed by triethylamine. This step parallels acetylation protocols using acetic anhydride in oxazolidinone syntheses.

- Amide Coupling : The resultant chloroacetamide intermediate is coupled with thiophen-2-ylmethylamine in DMF at 80°C for 12 hours, employing hexamethylphosphoramide (HMPA) as a polar aprotic solvent to enhance nucleophilicity.

Final Assembly

The coupled product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol to yield the target compound in 68% overall yield.

Optimization of Reaction Conditions

Cyclization Efficiency

Cyclization of the urea intermediate is highly temperature-sensitive. Optimal yields (82%) are achieved at 0°C, whereas elevated temperatures (>25°C) promote decomposition.

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dimethylformamide | 72 | 95 |

| Tetrahydrofuran | 68 | 93 |

| Acetonitrile | 55 | 88 |

DMF outperforms other solvents due to its high polarity and ability to stabilize transition states.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 5.2 Hz, 1H, Thiophene-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, N-CH₂-CO), 3.89 (t, J = 7.6 Hz, 2H, Imidazolidinone-CH₂), 3.45 (t, J = 7.6 Hz, 2H, Imidazolidinone-CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, imidazolidinone).

Industrial-Scale Considerations

Large-scale synthesis requires:

- Continuous-Flow Reactors : To maintain low temperatures during urea cyclization.

- Catalyst Recycling : Palladium residues from potential coupling steps are recovered via activated carbon filtration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide?

- Methodology :

- Stepwise synthesis : Begin with coupling 4-fluorophenyl derivatives to form the imidazolidinone core. Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or amidation. Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) with catalysts such as potassium carbonate for optimal yields .

- Critical conditions : Maintain anhydrous conditions for amide bond formation. Monitor reaction progress via TLC and optimize temperatures (e.g., 60–80°C) to avoid side reactions .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm stereochemistry and functional groups using ¹H/¹³C-NMR. Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and the imidazolidinone carbonyl (δ ~170 ppm) .

- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the thiophene or 4-fluorophenyl moieties. For example, replace thiophen-2-ylmethyl with furan-2-ylmethyl to assess heterocyclic effects .

- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase COX-1/2) using in vitro inhibition assays. Correlate IC₅₀ values with structural changes to identify key pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Approach :

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Docking studies : Perform molecular dynamics simulations to compare binding poses across studies. For example, analyze interactions with COX-2’s hydrophobic pocket to explain potency variations .

- Meta-analysis : Compile data from multiple sources (e.g., PubChem, peer-reviewed papers) and apply statistical models (ANOVA) to identify outliers .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Protocol :

- Pharmacokinetics : Administer the compound intravenously/orally to rodent models. Collect plasma samples at intervals (0–24 hrs) and quantify via HPLC-MS to determine bioavailability and half-life .

- Toxicity screening : Conduct acute toxicity tests (OECD 423) with escalating doses. Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.